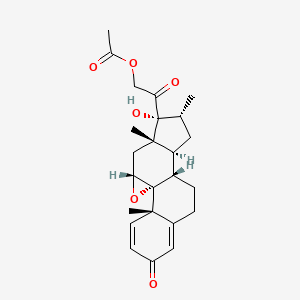
(11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic steroid compound Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The process may include:
Oxidation: Introduction of oxygen atoms into the precursor molecule.
Epoxidation: Formation of an epoxy group by reacting with an oxidizing agent.
Acetylation: Addition of an acetyl group to the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a starting material for the synthesis of other complex steroids and as a reagent in organic chemistry research.
Biology
In biological research, the compound may be used to study steroid metabolism and hormone regulation.
Medicine
Industry
In the industrial sector, the compound may be used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves binding to specific receptors in the body, such as steroid hormone receptors. This binding can modulate gene expression and influence various physiological processes, including inflammation and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Corticosteroids: Compounds like hydrocortisone and prednisone.
Anabolic Steroids: Compounds like testosterone and nandrolone.
Uniqueness
(11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its epoxy and acetyl groups contribute to its reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H30O6 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
[2-[(1R,2S,10S,11S,13R,14R,15S,17R)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20-,21+,22+,23+,24+/m1/s1 |
Clave InChI |
MONKXVNQUJNHLQ-JYLLKXNSSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]35[C@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















